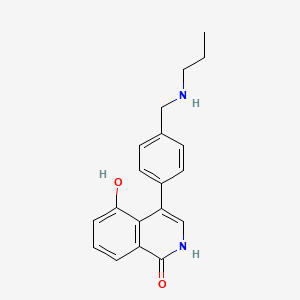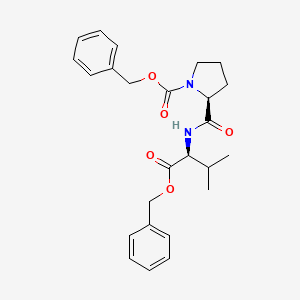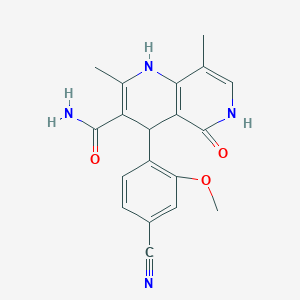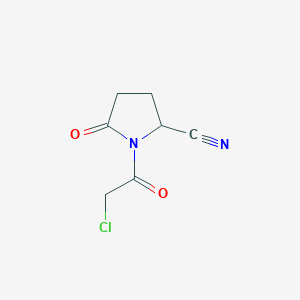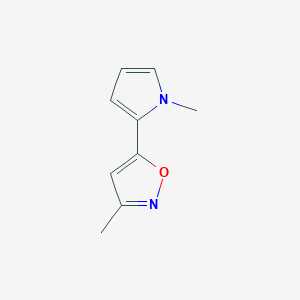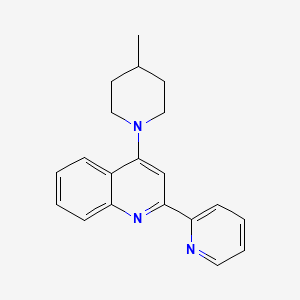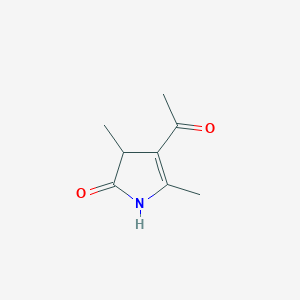
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is a heterocyclic organic compound with the molecular formula C8H11NO2. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of acetyl and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. The acetyl and methyl groups on the pyrrole ring can influence its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetyl-2,4-dimethyl-5-carbethoxypyrrole
- 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile
- 3-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Uniqueness
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is unique due to its specific substitution pattern on the pyrrole ring. The presence of both acetyl and methyl groups provides distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-acetyl-3,5-dimethyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-7(6(3)10)5(2)9-8(4)11/h4H,1-3H3,(H,9,11) |
InChI-Schlüssel |
CZHSEUAKXMZRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(NC1=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
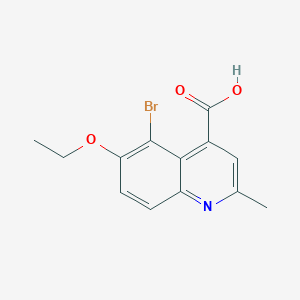
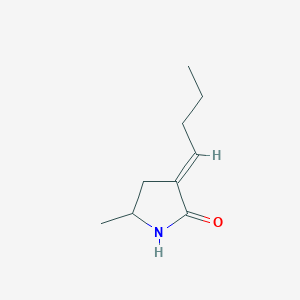
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
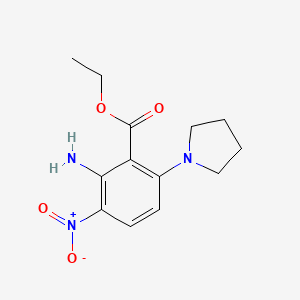
copper](/img/structure/B12874855.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
